GASA protein - 167679-73-4

GASA protein

Catalog Number: EVT-1513413
CAS Number: 167679-73-4
Molecular Formula: C15H13ClF3NO
Molecular Weight: 0
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Product Introduction

Source and Classification

GASA proteins have been identified across numerous plant species, including Arabidopsis thaliana, rice, tobacco, peanut, and apple. They are classified into three main subfamilies based on phylogenetic analysis. Each GASA protein contains three distinct domains:

  1. N-terminal Signal Peptide: Comprising 18-29 amino acids.
  2. Hydrophilic Region: Highly variable in length and composition.
  3. C-terminal GASA Domain: Approximately 60 amino acids long, rich in cysteine residues, which are critical for structural integrity and function .
Synthesis Analysis

Methods of Synthesis

GASA proteins are synthesized through standard eukaryotic protein synthesis mechanisms involving transcription of the respective genes followed by translation into polypeptides. The synthesis process can be influenced by various environmental factors and hormonal signals that regulate gene expression.

Technical Details

The synthesis begins with the transcription of GASA genes into messenger RNA, which is then translated into protein at ribosomes. The presence of specific cis-regulatory elements in the promoter regions of GASA genes allows for precise control over their expression in response to developmental cues and stress conditions . Techniques such as quantitative reverse-transcription polymerase chain reaction (qRT-PCR) are commonly employed to analyze expression levels across different tissues .

Molecular Structure Analysis

Structure

The molecular structure of GASA proteins is characterized by a flexible arrangement primarily composed of coils and α-helices, with minimal β-sheet content. This structural configuration is stabilized by disulfide bonds formed between cysteine residues within the C-terminal domain .

Data

The molecular weight of GASA proteins varies significantly across species, ranging from approximately 6.6 kDa to over 33 kDa. The isoelectric points typically range from 6.66 to 10.14, indicating their diverse charge properties under physiological conditions .

Protein NameMolecular Weight (kDa)Isoelectric Point
AtGASA19.447.41
MdGASA2433.9710.14
NtGASA6.6 - 16.176.66 - 9.75
Chemical Reactions Analysis

Reactions

GASA proteins participate in several biochemical reactions related to plant growth regulation and stress response mechanisms. They are involved in hormone signaling pathways that mediate responses to gibberellins and abscisic acid.

Technical Details

The interactions between GASA proteins and various hormones can influence downstream signaling pathways that affect gene expression related to growth and stress tolerance . Studies have shown that mutations or deletions within the GASA domain can lead to loss of function, highlighting the importance of this region for biological activity .

Mechanism of Action

Process

The mechanism of action for GASA proteins involves their binding to specific receptors or target molecules within plant cells, which triggers a cascade of signaling events leading to physiological responses such as seed germination, flowering, and stress adaptation.

Data

Experimental evidence suggests that GASA proteins facilitate crosstalk between different hormonal pathways, enhancing plant resilience against abiotic stresses like drought and salinity . This crosstalk is crucial for optimizing growth conditions under varying environmental stresses.

Physical and Chemical Properties Analysis

Physical Properties

GASA proteins are generally hydrophilic due to their amino acid composition, with significant variability observed among different species. Most GASA proteins exhibit instability indices greater than 40, indicating a tendency towards rapid degradation under certain conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Varies widely among species.
  • Isoelectric Point: Indicates charge variability.
  • Hydropathy Index: Generally hydrophilic except for specific variants.
  • Aliphatic Index: Reflects protein stability; values vary significantly among different GASA proteins .
Applications

Scientific Uses

GASA proteins have significant applications in plant biotechnology and agriculture:

  • Stress Tolerance: Enhancing crop resilience against environmental stresses through genetic engineering.
  • Growth Regulation: Manipulating hormone signaling pathways for improved growth rates and yield.
  • Biotechnological Research: Serving as model systems for studying plant hormone interactions and signaling mechanisms.

Research continues to explore the potential of GASA proteins in developing crops with enhanced traits suitable for changing climate conditions .

Introduction to GASA Proteins

Historical Discovery and Nomenclature of GASA/Snakin Protein Families

The discovery of GASA proteins traces to 1992, when the first member, GAST1 (Gibberellic Acid-Stimulated Transcript 1), was identified in tomato (Solanum lycopersicum) as a gene upregulated in GA-deficient (gib1) mutants upon GA application [1] [9]. Subsequent research revealed homologous genes across diverse species, leading to varied nomenclature:

  • GAST: In tomato (GAST1) and rice (OsGASR) [3] [7].
  • GIP: Gibberellin-Induced genes in petunia (Petunia hybrida) [3].
  • Snakin: Notably, potato (Solanum tuberosum) Snakin-1 (StSN1), discovered in 1999, shared structural parallels with snake venom neurotoxins but lacked their disintegrin activity. Despite this, the "snakin" designation persisted for some family members [3] [8].
  • GASA: Unified terminology emerged after systematic characterization in Arabidopsis thaliana (15 genes) [2] [9].

Functional studies revealed roles beyond GA response, including antimicrobial activity (e.g., potato Snakin-1 against Clavibacter michiganensis), floral development (petunia GIP), and stress tolerance (soybean GsGASA1) [3] [8]. This functional diversity underscores the limitations of hormone-centric naming and supports "GASA" as a standardized classification.

Structural Characteristics of GASA Proteins

N-Terminal Signal Peptides and C-Terminal GASA Domain Architecture

GASA proteins exhibit a modular architecture comprising:

  • N-Terminal Signal Peptide (SP): A 18–29 amino acid region directing protein translocation. Experimental studies confirm extracellular localization for proteins like OsGASR1 (rice), though some members (e.g., AtGASA4/6) lack SPs and localize to the nucleus or cytoplasm [2] [7] [8].
  • Variable Hydrophilic Region: A linker domain of 7–31 residues with divergent sequences across species, potentially influencing functional specificity [2] [10].
  • C-Terminal GASA Domain: A ~60 amino acid conserved region harboring the signature 12-cysteine motif (Fig. 1A). This domain defines the family and is indispensable for functionality [1] [3].

Table 1: Core Structural Modules of GASA Proteins

RegionLength (AA)ConservationFunction
Signal Peptide18–29LowCellular trafficking
Variable Region7–31Very lowFunctional diversification?
GASA Domain~60HighDisulfide bond formation, stability

Conserved Cysteine Residues and Disulfide Bond Formation

The GASA domain contains exactly 12 invariant cysteine residues forming a rigid scaffold via disulfide bonds. The consensus motif is:XnCX₃CX₂RCX₈₋₉CX₃CX₂CCX₂CXCVPXGX₂GNX₃CPCYX₁₀₋₁₄KCP(Where X = any amino acid; R = arginine, V = valine, P = proline, G = glycine, Y = tyrosine, K = lysine) [3] [7]. Key features include:

  • Disulfide Bond Network: Cysteines form 6 disulfide bridges, creating a stable "cysteine knot" tertiary structure resistant to proteolysis and pH extremes (Fig. 1B) [2] [8].
  • Functional Non-Negotiability: Mutagenesis studies show that deleting even one cysteine disrupts protein function (e.g., loss of Snakin-1 antimicrobial activity) [3] [8].
  • Biochemical Roles: The cysteine knot confers redox sensitivity, enabling GASA proteins to modulate reactive oxygen species (ROS) during stress responses. For instance, AtGASA4 suppresses ROS accumulation in wounded leaves [1] [9].

Table 2: Functional Implications of GASA Structural Motifs

Structural FeatureFunctional ConsequenceExample
12-cysteine motifProtein stability under stressAtGASA4 (ROS quenching)
C-terminal V-P-G motifInteraction with cell wall components?OsGASR1 (cell wall localization)
Variable N-terminalHormone-specific regulationMdGASA (GA/ABA response in apple)

Phylogenetic Distribution Across Plant Lineages

GASA genes are ubiquitous in vascular plants but absent in algae, moss, and non-plant kingdoms, indicating land-plant specialization [2] [6]. Genomic analyses reveal:

  • Lineage-Specific Expansion: Gene numbers vary significantly (Fig. 2):
  • Dicots: Arabidopsis (15), grapevine (14), tobacco (18), peanut (40), cotton (38) [1] [7] [10].
  • Monocots: Rice (10), maize (10), wheat (37) [2] [6].
  • Expansion Mechanisms: Tandem duplications (e.g., 17 genes in peanut) and segmental duplications drive family diversification. Polyploidy explains high counts in wheat (hexaploid) and cotton (tetraploid) [6] [10].
  • Evolutionary Conservation: Phylogenetic clustering identifies three subfamilies:
  • Subfamily I: Enriched in GA-responsive genes (e.g., AtGASA1, OsGASR9).
  • Subfamily II: Stress-associated members (e.g., GsGASA1 for cold tolerance).
  • Subfamily III: Involved in development (e.g., VvGASA2/7 in grape seed formation) [1] [7] [9].

Table 3: GASA Gene Family Size Across Representative Plant Species

SpeciesScientific NameGASA GenesGenome Type
ArabidopsisArabidopsis thaliana15Diploid
TobaccoNicotiana tabacum18Allotetraploid
GrapevineVitis vinifera14Diploid
PeanutArachis hypogaea40Allotetraploid
RiceOryza sativa10Diploid
WheatTriticum aestivum37Hexaploid
SunflowerHelianthus annuus27Diploid

Non-angiosperm occurrences include 21 genes in Populus trichocarpa (poplar) and one in Fagus sylvatica (beech) [2] [6]. Notably, some bacteria (Escherichia coli, Klebsiella pneumoniae) harbor GASA-like sequences, though their functional relevance remains unconfirmed [2].

Concluding Remarks

GASA proteins exemplify evolutionary innovation in land plants, merging conserved architecture (e.g., the cysteine-rich domain) with lineage-specific functional diversification. Their roles span growth regulation, stress adaptation, and pathogen defense, often mediated through hormone crosstalk and redox modulation. Future research should prioritize:

  • Elucidating receptor-binding mechanisms for GASA peptides.
  • Deciphering how disulfide bonds confer redox sensitivity.
  • Exploiting GASA genes for crop improvement (e.g., drought-tolerant sunflower HaGASA variants) [6]. Unlocking these mechanisms will illuminate fundamental plant biology and enhance agricultural resilience.

Properties

CAS Number

167679-73-4

Product Name

GASA protein

Molecular Formula

C15H13ClF3NO

Synonyms

GASA protein

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